molecular formula C13H18O4 B1523167 4-[4-(2-Methoxyethyl)phenoxy]butanoic acid CAS No. 1094693-27-2

4-[4-(2-Methoxyethyl)phenoxy]butanoic acid

Cat. No.: B1523167
CAS No.: 1094693-27-2
M. Wt: 238.28 g/mol
InChI Key: WFFRLSRZHMIYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-Methoxyethyl)phenoxy]butanoic acid is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a phenolic structure with a methoxyethyl group and a butanoic acid moiety, making it a versatile molecule for research and industrial use.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-hydroxybutanoic acid and 2-methoxyethylphenol.

  • Reaction Steps: The hydroxyl group of 4-hydroxybutanoic acid is activated, followed by the nucleophilic substitution with 2-methoxyethylphenol.

  • Catalysts and Conditions: The reaction may require a catalyst such as a strong acid or base, and it is usually conducted under anhydrous conditions to prevent side reactions.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production can be carried out using either batch or continuous processes, depending on the scale and desired purity.

  • Purification: The final product is purified through crystallization or distillation to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: Nucleophilic substitution reactions can occur at the phenolic oxygen or the carboxyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines or halides can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized phenols.

  • Reduction Products: Butanol, butanal, and other reduced derivatives.

  • Substitution Products: Amides, esters, and halogenated compounds.

Scientific Research Applications

4-[4-(2-Methoxyethyl)phenoxy]butanoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.

  • Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which 4-[4-(2-Methoxyethyl)phenoxy]butanoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

  • 4-(2-Methoxyethyl)phenol: Similar structure but lacks the butanoic acid group.

  • 4-Hydroxybutanoic acid: Similar to the carboxylic acid part but lacks the phenolic group.

  • 2-Methoxyethylphenol: Similar to the phenolic part but lacks the carboxylic acid group.

Uniqueness: 4-[4-(2-Methoxyethyl)phenoxy]butanoic acid is unique due to its combination of both phenolic and carboxylic acid functionalities, which allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

4-[4-(2-methoxyethyl)phenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-16-10-8-11-4-6-12(7-5-11)17-9-2-3-13(14)15/h4-7H,2-3,8-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFRLSRZHMIYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(2-Methoxyethyl)phenoxy]butanoic acid
Reactant of Route 2
Reactant of Route 2
4-[4-(2-Methoxyethyl)phenoxy]butanoic acid
Reactant of Route 3
Reactant of Route 3
4-[4-(2-Methoxyethyl)phenoxy]butanoic acid
Reactant of Route 4
Reactant of Route 4
4-[4-(2-Methoxyethyl)phenoxy]butanoic acid
Reactant of Route 5
Reactant of Route 5
4-[4-(2-Methoxyethyl)phenoxy]butanoic acid
Reactant of Route 6
Reactant of Route 6
4-[4-(2-Methoxyethyl)phenoxy]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.